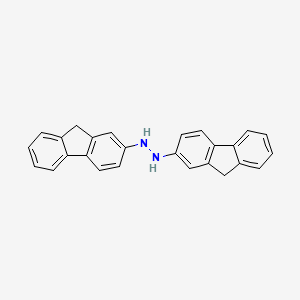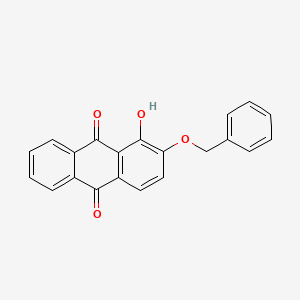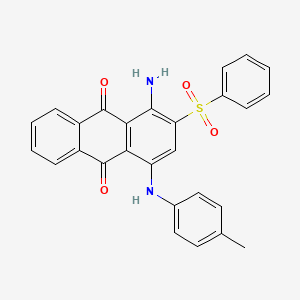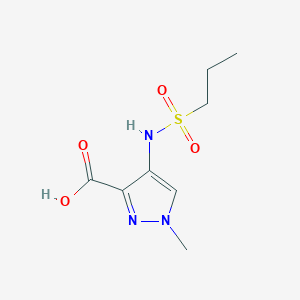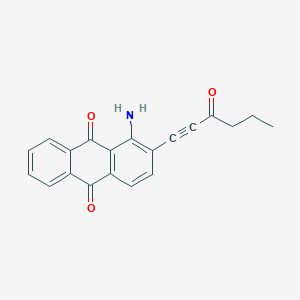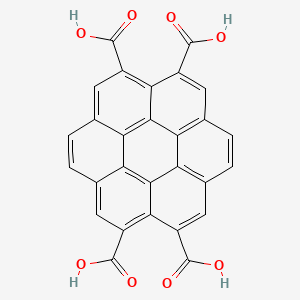![molecular formula C10H10N2S B13142773 3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)
3-Methylbenzo[b]thiophene-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbenzo[b]thiophene-2-carboximidamide is an organic compound that belongs to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. The presence of a carboximidamide group at the 2-position and a methyl group at the 3-position of the benzothiophene ring makes this compound unique.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzo[b]thiophene-2-carboximidamide typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromothiophene and a benzene derivative.
Introduction of the Methyl Group: The methyl group can be introduced at the 3-position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Carboximidamide Group: The carboximidamide group can be introduced through a reaction involving the corresponding carboxylic acid derivative and an amine source such as ammonium chloride under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 3-Methylbenzo[b]thiophene-2-carboximidamide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboximidamide group to an amine group. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboximidamide group. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-Methylbenzo[b]thiophene-2-carboximidamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methylbenzo[b]thiophene-2-carboximidamide involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological macromolecules, influencing their function. The benzothiophene ring can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene-2-carboximidamide: Lacks the methyl group at the 3-position.
3-Methylbenzo[b]thiophene-2-carboxamide: Has a carboxamide group instead of a carboximidamide group.
3-Methylbenzo[b]thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboximidamide group.
Uniqueness
3-Methylbenzo[b]thiophene-2-carboximidamide is unique due to the presence of both a methyl group at the 3-position and a carboximidamide group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H10N2S |
|---|---|
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
3-methyl-1-benzothiophene-2-carboximidamide |
InChI |
InChI=1S/C10H10N2S/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3,(H3,11,12) |
Clave InChI |
LZPXIRFUIRIAKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=CC=CC=C12)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





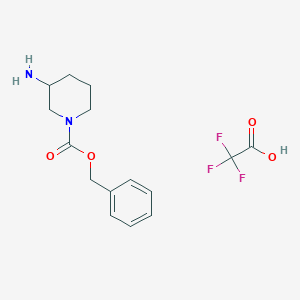
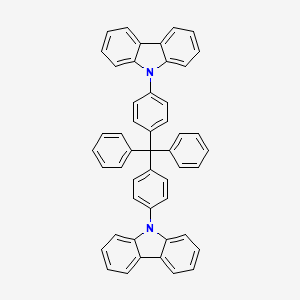
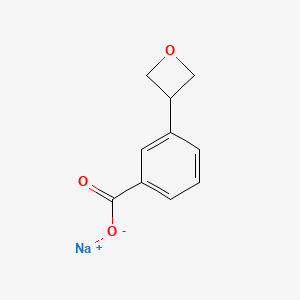
![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)
